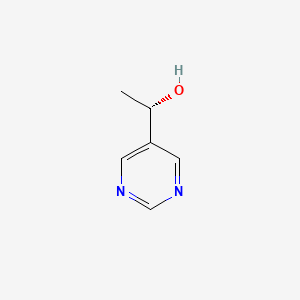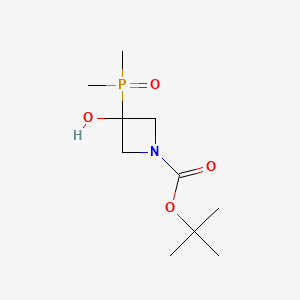
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylphosphoryl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl esters with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Another approach involves the use of flow microreactor systems, which provide a more efficient and sustainable method for the synthesis of tertiary butyl esters . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher throughput and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl hydroperoxide derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dimethylphosphoryl group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl hydroperoxide: Shares the tert-butyl group and is used in oxidation reactions.
Dimethylphosphoryl chloride: A precursor in the synthesis of the compound.
Tert-butyl acrylate: Used in polymer production and shares the tert-butyl group.
Uniqueness
Tert-butyl 3-(dimethylphosphoryl)-3-hydroxyazetidine-1-carboxylate is unique due to its combination of functional groups, which imparts specific reactivity and potential applications that are not found in simpler compounds. The presence of the azetidine ring adds to its structural complexity and potential for diverse chemical transformations.
Properties
CAS No. |
2792200-61-2 |
|---|---|
Molecular Formula |
C10H20NO4P |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
tert-butyl 3-dimethylphosphoryl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H20NO4P/c1-9(2,3)15-8(12)11-6-10(13,7-11)16(4,5)14/h13H,6-7H2,1-5H3 |
InChI Key |
ROOQKHKDXSNHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(O)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



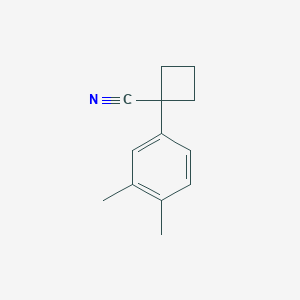
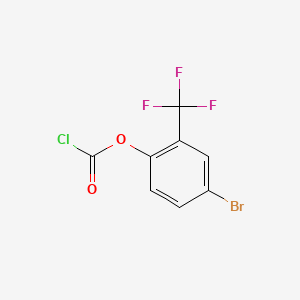
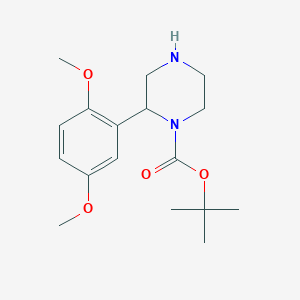
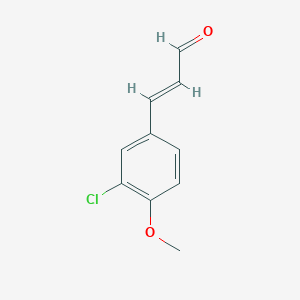
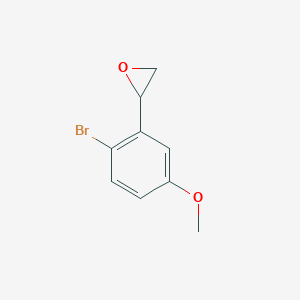

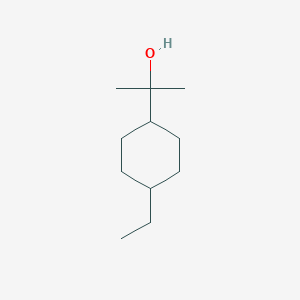
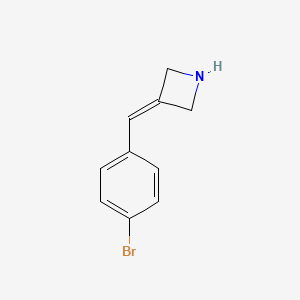
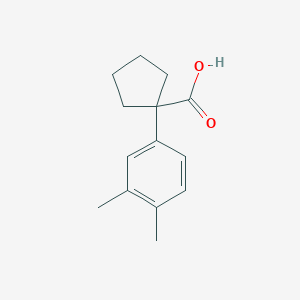

![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

